

Xanamem (UE2343) Clinical Trial Failures: A Comparative Analysis for Drug Development Professionals

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Compound of Interest

Compound Name: UE2343

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An in-depth examination of the clinical trial failures of the 11 β -HSD1 inhibitor, Xanamem (**UE2343**), reveals critical insights for researchers and drug developers in the Alzheimer's disease space. This guide provides a comparative analysis of Xanamem's performance, particularly in the pivotal Phase II XanADu trial, alongside another notable 11 β -HSD1 inhibitor, ABT-384, to elucidate the challenges and potential future directions for this therapeutic target.

Xanamem, developed by Actinogen Medical, is a potent, orally bioavailable, and brain-penetrant inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1). This enzyme is responsible for the conversion of inactive cortisone to active cortisol within cells, and its inhibition is hypothesized to reduce brain cortisol levels, thereby mitigating the downstream pathological effects associated with Alzheimer's disease, such as neuroinflammation and synaptic dysfunction. Despite a promising mechanism of action, Xanamem has encountered setbacks in clinical trials, most notably the failure to meet its primary endpoints in the Phase II XanADu study.

The XanADu Trial: A Primary Endpoint Miss

The XanADu trial was a Phase II, randomized, double-blind, placebo-controlled study designed to evaluate the safety, tolerability, and efficacy of 10 mg daily Xanamem over 12 weeks in 186 individuals with mild dementia due to Alzheimer's disease.^{[1][2]} The trial ultimately failed to demonstrate a statistically significant difference between the Xanamem and placebo groups on its co-primary endpoints: the Alzheimer's Disease Assessment Scale-Cognitive Subscale

(ADAS-Cog 14) and the Alzheimer's Disease Composite Score (ADCOMS).[1][2] Secondary endpoints also did not show a significant benefit.[2]

While the specific quantitative outcomes for the primary endpoints from the overall trial population have not been publicly detailed, the consistent report is the lack of statistical significance.[1][2] Despite the efficacy failure, the 10 mg dose of Xanamem was found to be safe and well-tolerated.[2]

A Glimmer of Hope: The pTau181 Subgroup Analysis

A subsequent post-hoc analysis of the XanADu trial data provided a potential avenue for future investigation. In a subgroup of patients with elevated plasma phosphorylated tau at position 181 (pTau181), a biomarker for tau pathology and neuronal injury, there was a signal of potential clinical benefit. While not statistically significant, a trend towards slower disease progression was observed in the Xanamem-treated group as measured by the Clinical Dementia Rating Scale Sum of Boxes (CDR-SB). This finding has prompted further exploration of Xanamem in a biomarker-selected patient population.

Comparative Analysis with ABT-384

The challenges faced by Xanamem are not unique within the class of 11 β -HSD1 inhibitors. Another drug candidate, ABT-384, also failed to demonstrate efficacy in a Phase II clinical trial for mild-to-moderate Alzheimer's disease. The trial, which tested 10 mg and 50 mg daily doses of ABT-384 against placebo, was terminated for futility after it was determined that the drug did not improve ADAS-Cog scores or any secondary endpoints.[3][4] A key takeaway from the ABT-384 trial was the suggestion that complete inhibition of brain 11 β -HSD1 might not be a viable therapeutic strategy.

Data Presentation

Table 1: Overview of Key Failed Phase II Clinical Trials of 11 β -HSD1 Inhibitors

Parameter	Xanamem (UE2343) - XanADu Trial	ABT-384 Trial
Official Title	A Phase II Study to Assess the Safety, Tolerability and Efficacy of Xanamem™ in Subjects With Mild Dementia Due to AD	Efficacy and Safety Study of ABT-384 in Subjects With Mild-to-Moderate Alzheimer's Disease
NCT Number	NCT02727699[1]	NCT01137526[5]
Phase	II	II
Status	Completed	Terminated (Futility)[3][4]
Patient Population	Mild dementia due to Alzheimer's Disease	Mild-to-moderate Alzheimer's Disease
Number of Participants	186[2]	267 (randomized)[3][4]
Intervention	10 mg Xanamem once daily[1]	10 mg or 50 mg ABT-384 once daily[3][4]
Comparator	Placebo[1]	Placebo, Donepezil[3][4]
Treatment Duration	12 weeks[1][2]	12 weeks[3][4]
Primary Endpoint(s)	Change in ADAS-Cog 14, Change in ADCOMS[1]	Change in ADAS-Cog[3]
Outcome	Failed to meet primary endpoints[1][2]	Failed to meet primary endpoint; terminated for futility[3][4]

Table 2: XanADu Trial - Biomarker Subgroup Analysis (pTau181)

Endpoint	Xanamem Group	Placebo Group	p-value
Change in CDR-SB	Trend towards slower progression	Greater progression	Not statistically significant

Note: Specific quantitative data for the biomarker subgroup analysis is limited in publicly available sources.

Experimental Protocols

XanADu (NCT02727699) Methodology

The XanADu study was a multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

- Inclusion Criteria: Participants were aged 50 and older with a diagnosis of mild dementia due to probable Alzheimer's disease.
- Exclusion Criteria: Key exclusions included clinically significant ECG abnormalities and the use of prohibited medications as detailed in the study protocol.[\[1\]](#)
- Randomization: Subjects were randomized in a 1:1 ratio to receive either 10 mg of Xanamem or a matching placebo once daily for 12 weeks.[\[1\]](#)
- Assessments: Efficacy was primarily assessed using the ADAS-Cog 14 and ADCOMS. Safety and tolerability were monitored throughout the study.

ABT-384 (NCT01137526) Methodology

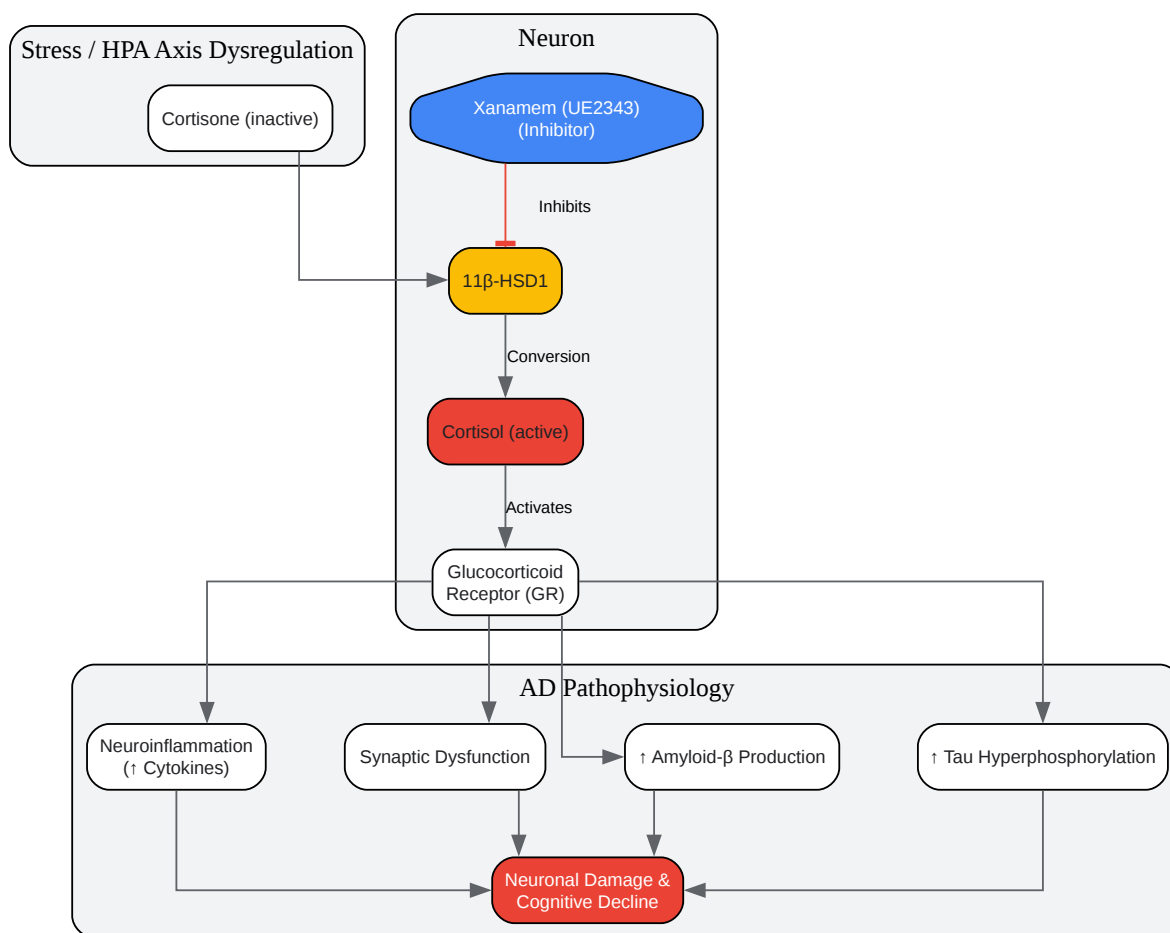
This was a Phase II, randomized, double-blind, placebo- and active-controlled, parallel-group study.

- Inclusion Criteria: Participants were aged between 55 and 90 years with a diagnosis of mild-to-moderate Alzheimer's disease, a Mini-Mental State Examination (MMSE) score of 10 to 24, and a Cornell Scale for Depression in Dementia (CSDD) score of ≤ 10 .[\[5\]](#)[\[6\]](#)
- Exclusion Criteria: Included known hypersensitivity to donepezil and recent use of other Alzheimer's medications.[\[5\]](#)[\[6\]](#)
- Randomization: Participants were randomized to receive 10 mg ABT-384, 50 mg ABT-384, donepezil, or placebo once daily for 12 weeks.[\[6\]](#)

- Assessments: The primary efficacy measure was the change from baseline in the ADAS-Cog total score. Safety was also assessed.

Signaling Pathways and Experimental Workflows

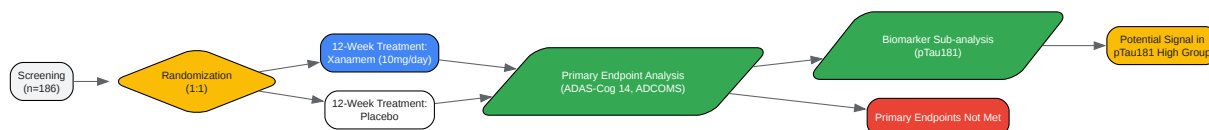
11 β -HSD1 Signaling Pathway in Alzheimer's Disease



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Caption: 11 β -HSD1 converts inactive cortisone to active cortisol, which, upon binding to the glucocorticoid receptor, can promote key aspects of Alzheimer's disease pathology.

XanADu Clinical Trial Workflow



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Caption: Workflow of the XanADu Phase II clinical trial, from patient screening to the analysis of primary endpoints and the subsequent biomarker sub-study.

Conclusion

The failure of Xanamem's XanADu trial to meet its primary endpoints underscores the complexities of targeting the 11 β -HSD1 enzyme in a broad Alzheimer's disease population. The lack of efficacy, despite the drug being pharmacologically active and well-tolerated, suggests that either the dose or duration of treatment was insufficient, or that the mechanism of action is only relevant for a specific subset of patients. The similar failure of ABT-384 further highlights the challenges associated with this therapeutic approach.

The signal of potential efficacy in the pTau181-positive subgroup from the XanADu trial offers a promising, albeit preliminary, direction for future research. It suggests that a biomarker-driven approach to patient selection may be critical for demonstrating the therapeutic potential of 11 β -HSD1 inhibitors. As the field moves towards precision medicine for neurodegenerative diseases, the lessons learned from the Xanamem trials will be invaluable in designing more targeted and potentially successful clinical studies. Further investigation into the optimal level of enzyme inhibition and the identification of responsive patient populations will be key to unlocking the potential of this therapeutic strategy.

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